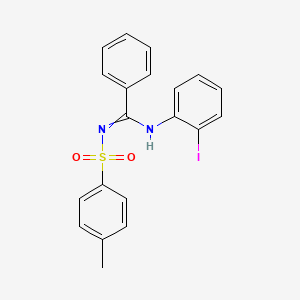

N-(2-iodophenyl)-N'-tosylbenzimidamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

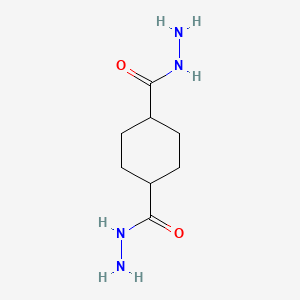

“N-(2-iodophenyl)-N’-tosylbenzimidamide” is a complex organic compound. It likely contains an iodophenyl group, a tosyl group, and a benzimidamide group .

Synthesis Analysis

While specific synthesis methods for “N-(2-iodophenyl)-N’-tosylbenzimidamide” are not available, similar compounds are often synthesized through various methods. For instance, isothiocyanates can be synthesized from amines under aqueous conditions . Another method involves the replacement reaction of phenyl isothiocyanate and the corresponding amines .Applications De Recherche Scientifique

Organic Synthesis

N-(2-iodophenyl)-N’-tosylbenzimidamide: is utilized as an intermediate in organic synthesis. Its iodophenyl group can undergo various cross-coupling reactions, making it valuable for constructing complex molecules. For instance, it can participate in palladium-catalyzed reactions to form carbon-nitrogen bonds, essential in synthesizing heterocyclic compounds .

Pharmacology

In pharmacology, this compound finds use in the synthesis of benzimidazole derivatives, which are prominent in drug discovery. Benzimidazoles have applications ranging from antifungal to anticancer agents. The compound’s ability to act as a precursor for benzimidazole rings makes it significant for medicinal chemistry .

Biochemistry

Biochemically, N-(2-iodophenyl)-N’-tosylbenzimidamide serves as a building block for benzothiazole derivatives. These derivatives are crucial in studying biological systems and developing biochemical assays due to their fluorescent properties, which are useful in imaging and diagnostic techniques .

Medicinal Chemistry

In medicinal chemistry, the compound is involved in the synthesis of various bioactive molecules. Its structural motif is found in many pharmacologically active compounds, and its modification can lead to the development of new therapeutic agents with improved efficacy and reduced side effects .

Industrial Applications

Industrially, N-(2-iodophenyl)-N’-tosylbenzimidamide is used in the synthesis of materials like dyes, pigments, and organic light-emitting diodes (OLEDs). Its derivatives can act as electrophosphorescent emitters, contributing to the advancement of display technologies .

Environmental Applications

Environmental applications of this compound include its role in the synthesis of organic molecules that can be used for environmental remediation. Its derivatives might be used in the detection of pollutants or as part of catalytic systems designed to break down harmful substances .

Mécanisme D'action

Target of Action

It’s known that similar compounds have been used in the synthesis of indoles and as a contrast agent to locate spinal tumors

Mode of Action

It’s known that similar compounds undergo palladium-catalyzed reactions . In these reactions, the compound interacts with its targets, leading to changes in their structure or function . More research is required to understand the specific interactions of N-(2-iodophenyl)-N’-tosylbenzimidamide with its targets.

Biochemical Pathways

It’s known that similar compounds are involved in the synthesis of indoles and in the formation of 3-aryl-1,2-benzisoxazoles . These processes involve various biochemical pathways, including oxidative cyclization

Result of Action

It’s known that similar compounds have antiviral activities and can cause chemical meningitis . More research is required to understand the specific effects of N-(2-iodophenyl)-N’-tosylbenzimidamide’s action.

Action Environment

It’s known that similar compounds can survive in dry plant debris for as long as 100 years

Propriétés

IUPAC Name |

N-(2-iodophenyl)-N'-(4-methylphenyl)sulfonylbenzenecarboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17IN2O2S/c1-15-11-13-17(14-12-15)26(24,25)23-20(16-7-3-2-4-8-16)22-19-10-6-5-9-18(19)21/h2-14H,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PADRIXPJOFTJRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=CC=C2)NC3=CC=CC=C3I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17IN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![naphthalen-1-yl 2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxylate](/img/structure/B2849410.png)

![N-[(3-methylpyridin-2-yl)methyl]acetamide](/img/structure/B2849412.png)

![2-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-6-fluoro-1,3-benzoxazole](/img/structure/B2849413.png)

![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(4-methylthiophen-2-yl)methanone](/img/structure/B2849417.png)

![3-(2-Hydroxyethoxy)-1-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-4-carboxylic acid](/img/structure/B2849420.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-butoxybenzamide](/img/structure/B2849422.png)

![4-[2-(2,5-Difluorophenyl)acetyl]morpholine-3-carbonitrile](/img/structure/B2849425.png)

![[4-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl]methanamine;hydrochloride](/img/structure/B2849429.png)

![2,4-Dichloro-1-[2-(chloromethyl)phenoxy]benzene](/img/structure/B2849430.png)